N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
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Description
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as MMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPE is a member of the class of compounds known as N-phenyl-N'-alkyl ethanediamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects.
Scientific Research Applications
Role in Estrogenic Activity
- Methoxychlor derivatives like N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide are studied for their estrogenic or proestrogenic properties. Research shows that compounds like methoxychlor require metabolic transformation for estrogenic activity to be manifested, indicating the importance of these compounds in endocrine research (Bulger, Feil & Kupfer, 1985).
Analysis of Metabolites
- The in vivo metabolism of similar compounds in rats has been studied, revealing various metabolic pathways. This includes deamination, reduction, and oxidation processes, highlighting the compound's role in pharmacokinetics and drug metabolism studies (Kanamori et al., 2002).
Chemical Properties and Synthesis
- The chemical properties and synthesis of methoxychlor derivatives have been investigated to understand their behavior in different environments and their potential applications in chemical synthesis (Baarschers & Vukmanich, 1986).
Environmental Impact and Transformation
- The transformation of similar compounds in aquatic systems has been researched, providing insights into environmental chemistry and the fate of such chemicals in nature (Graham et al., 1999).
Role in Corrosion Inhibition
- Schiff bases of ethylenediamine, structurally similar to N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, are studied as corrosion inhibitors for metals, indicating their potential industrial applications (Agrawal et al., 2004).
Polymerization Catalysis
- Derivatives of methoxyphenyl compounds are used as catalysts in polymerization processes, suggesting their utility in polymer chemistry and materials science (Skupov et al., 2007).
Estrogenic/Antiestrogenic Properties for Cancer Therapy
- Certain derivatives have shown significant estrogenic and antiestrogenic properties, useful in the therapy of breast cancer. This highlights their potential in medicinal chemistry and pharmacology (Schertl et al., 2001).
Use as Fluorogenic Reagent
- Some derivatives are used as fluorogenic reagents for reducing carbohydrates, demonstrating their applications in analytical chemistry (Umegae, Nohta & Ohkura, 1989).
properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-14-9-7-13(8-10-14)11-12-19-17(21)18(22)20-15-5-3-4-6-16(15)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWINWSLOMUBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide |
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